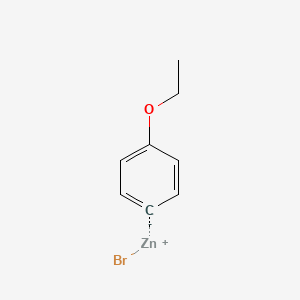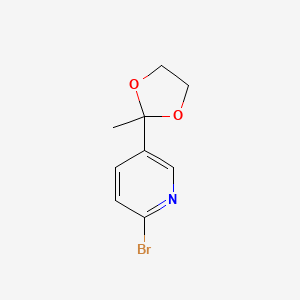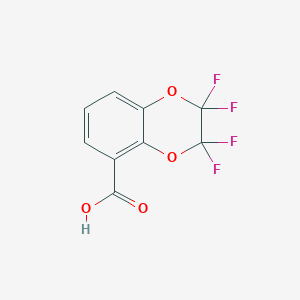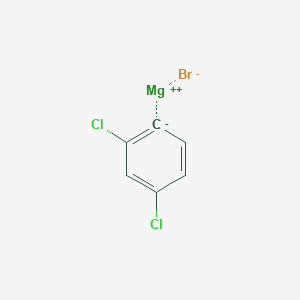
4-t-Butylphenylzinc bromide, 0.50 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-t-Butylphenylzinc bromide, 0.50 M in THF (4-t-BuPZnBr/THF) is an organometallic compound widely used in scientific research and laboratory experiments. It has been used as a catalyst for a variety of reactions, including the formation of carbon-carbon bonds and the synthesis of organic compounds. 4-t-BuPZnBr/THF has also been used in the synthesis of pharmaceuticals, agrochemicals, and other drug-like molecules. In addition, the compound has been used in the synthesis of polymers and other materials.
科学的研究の応用
4-t-BuPZnBr/THF has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds, including pharmaceuticals, agrochemicals, and other drug-like molecules. It has also been used in the synthesis of polymers and other materials. Additionally, 4-t-BuPZnBr/THF has been used in the synthesis of new compounds with potential therapeutic applications.
作用機序
4-t-BuPZnBr/THF acts as a catalyst in the formation of carbon-carbon bonds. The reaction occurs when the zinc bromide and t-butyl bromide react in the presence of a base, such as potassium carbonate. The reaction produces a solution of 4-t-BuPZnBr/THF in THF, which acts as a Lewis acid, enabling the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
4-t-BuPZnBr/THF is not known to have any direct biochemical or physiological effects in humans or animals. The compound is generally considered to be non-toxic and has no known adverse effects when used in laboratory experiments.
実験室実験の利点と制限
The primary advantage of using 4-t-BuPZnBr/THF in laboratory experiments is its ability to act as a catalyst for the formation of carbon-carbon bonds. This makes it an ideal catalyst for the synthesis of organic compounds, pharmaceuticals, and other materials. Additionally, 4-t-BuPZnBr/THF is non-toxic and has no known adverse effects when used in laboratory experiments.
The primary limitation of using 4-t-BuPZnBr/THF in laboratory experiments is its reactivity. The compound is highly reactive and can react with other compounds, potentially leading to undesired side reactions. Additionally, the compound is sensitive to moisture and can decompose if exposed to water or other solvents.
将来の方向性
There are a number of potential future directions for the use of 4-t-BuPZnBr/THF in scientific research and laboratory experiments. These include the development of new catalysts and reaction conditions for the synthesis of pharmaceuticals and other drug-like molecules, the development of new catalysts and reaction conditions for the synthesis of polymers and other materials, and the development of new catalysts and reaction conditions for the formation of carbon-carbon bonds. Additionally, research could be conducted into the use of 4-t-BuPZnBr/THF in the synthesis of new compounds with potential therapeutic applications.
合成法
4-t-BuPZnBr/THF can be synthesized through a variety of methods. The most common method is the reaction of zinc bromide and t-butyl bromide in the presence of a base, such as potassium carbonate. This reaction yields a solution of 4-t-BuPZnBr/THF in THF. Other methods of synthesis include the reaction of zinc bromide and t-butyl alcohol in the presence of a base, and the reaction of zinc bromide and t-butyl chloride in the presence of a base.
特性
IUPAC Name |
bromozinc(1+);tert-butylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13.BrH.Zn/c1-10(2,3)9-7-5-4-6-8-9;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGCOOOQBWIEIF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=[C-]C=C1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)





